2-Phenoxy-3-[3-(trifluoromethyl)phenyl]quinoline
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Overview
Description
2-Phenoxy-3-[3-(trifluoromethyl)phenyl]quinoline is a complex organic compound that features a quinoline core substituted with a phenoxy group and a trifluoromethylphenyl group
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been known to act as a calcitonin gene-related peptide (cgrp) receptor antagonist . CGRP receptors play a crucial role in pain transmission and vascular regulation.
Mode of Action
Based on the known actions of similar compounds, it may interact with its target receptors, leading to changes in cellular signaling pathways .
Biochemical Pathways
Compounds acting on cgrp receptors can influence pain signaling pathways .
Result of Action
Based on the known actions of similar compounds, it may lead to changes in cellular signaling and potentially influence pain perception .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-3-[3-(trifluoromethyl)phenyl]quinoline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-3-[3-(trifluoromethyl)phenyl]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinoline derivatives.
Scientific Research Applications
2-Phenoxy-3-[3-(trifluoromethyl)phenyl]quinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-Phenoxy-3-phenylquinoline: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
3-[3-(Trifluoromethyl)phenyl]quinoline: Lacks the phenoxy group, which may affect its reactivity and applications.
Uniqueness
2-Phenoxy-3-[3-(trifluoromethyl)phenyl]quinoline is unique due to the presence of both the phenoxy and trifluoromethyl groups
Properties
IUPAC Name |
2-phenoxy-3-[3-(trifluoromethyl)phenyl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3NO/c23-22(24,25)17-9-6-8-15(13-17)19-14-16-7-4-5-12-20(16)26-21(19)27-18-10-2-1-3-11-18/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAYLPAUERXXEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC3=CC=CC=C3C=C2C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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